molecular formula C16H21BN2O4 B12291373 Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B12291373
M. Wt: 316.2 g/mol
InChI Key: UOTLJYMWHYSDQF-UHFFFAOYSA-N
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Description

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C16H21BN2O4 and a molecular weight of 316.16 g/mol . This compound is known for its unique structure, which includes an imidazo[1,2-a]pyridine core and a dioxaborolane group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boronate esters .

Scientific Research Applications

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in borylation reactions, which are crucial in the formation of carbon-boron bonds. These reactions are often catalyzed by transition metals such as palladium, which facilitate the formation of boronate esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C16H21BN2O4

Molecular Weight

316.2 g/mol

IUPAC Name

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C16H21BN2O4/c1-6-21-14(20)12-10-19-9-11(7-8-13(19)18-12)17-22-15(2,3)16(4,5)23-17/h7-10H,6H2,1-5H3

InChI Key

UOTLJYMWHYSDQF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2)C(=O)OCC

Origin of Product

United States

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